Lipophilicity Differentiation: XLogP3-AA Comparison of 6-Bromo vs. 6-Chloro Quinazoline-2-methylbenzohydrazide
The target compound (6-bromo) exhibits a computed logP (XLogP3-AA) of 5.7, which is approximately 0.5–0.7 log units higher than the 6-chloro analog (N'-(6-chloro-4-phenylquinazolin-2-yl)-2-methylbenzohydrazide, CAS 329786-80-3) due to the increased lipophilicity of bromine versus chlorine [1]. This difference falls within the range that can meaningfully alter membrane permeability, plasma protein binding, and the compound's position in Lipinski's rule-of-five chemical space, making the bromo analog more suitable for targets requiring moderate-to-high membrane penetration [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.7 (PubChem CID 1548314) |
| Comparator Or Baseline | 6-Chloro analog: ~5.0–5.2 (estimated from structurally analogous 6-chloro-quinazoline derivatives; exact experimental logP not publicly available) |
| Quantified Difference | Δ logP ≈ +0.5 to +0.7 units for the 6-bromo compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.5–0.7 logP difference can translate to a approximately 3–5× change in membrane partition coefficient, directly impacting cellular permeability and intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summary for CID 1548314 (6-bromo target) and CID (6-chloro analog). National Center for Biotechnology Information (2025). View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
